4-Phosphonobenzoic acid

Übersicht

Beschreibung

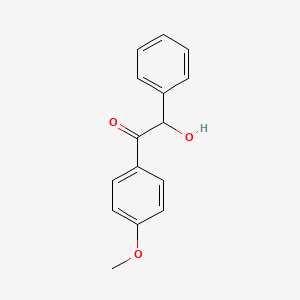

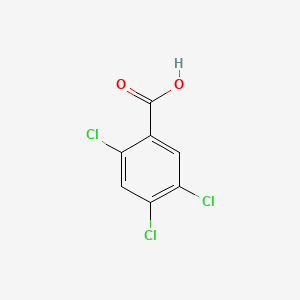

4-Phosphonobenzoic acid is a synthetic organic molecule with the chemical formula C7H7O5P . It has a molecular weight of 202.1 .

Synthesis Analysis

The synthesis of 4-Phosphonobenzoic acid involves various methods, including the Arbuzov reaction, Michaelis-Arbuzov reaction, and phosphorylation reactions using different phosphorus reagents. A new 3D rare-earth hybrid material Eu (p-O3PC6H4COO) has been synthesized by a hydrothermal route from Eu (NO3)3·5H2O and the rigid precursor, 4-phosphonobenzoic acid .Molecular Structure Analysis

The structure of 4-Phosphonobenzoic acid has been solved by X-ray diffraction on a powder sample and is described as an inorganic network in which both carboxylic and phosphonic acid groups are linked . The 4-Phosphonobenzoic acid molecule contains a total of 20 bonds. There are 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 3 hydroxyl groups, and 1 phosphonate .Physical And Chemical Properties Analysis

4-Phosphonobenzoic acid has a density of 1.7±0.1 g/cm3 . Its boiling point is 489.1±47.0 °C at 760 mmHg . The vapor pressure is 0.0±1.3 mmHg at 25°C . The index of refraction is 1.620 .Wissenschaftliche Forschungsanwendungen

4-Phosphonobenzoic Acid: A Comprehensive Analysis of Unique Applications

Development of Metal-Organic Frameworks (MOFs): 4-Phosphonobenzoic acid is being explored for its potential in the development of MOFs, particularly for the selective capture of carbon dioxide from flue gas streams. This application is significant in addressing environmental concerns related to greenhouse gas emissions.

Medicinal Chemistry: This compound serves as a precursor for synthesizing phosphonate-based drugs, which show promise in antibacterial and antifungal activities. Its role in medicinal chemistry is crucial for developing new pharmaceuticals.

Biochemistry: In biochemistry, 4-Phosphonobenzoic acid acts as a substrate or inhibitor for enzymes involved in phosphorus metabolism. This aids in studying cellular processes and potential drug development.

Thermal Stability Research: The compound’s remarkable thermal stability makes it an interesting subject for creating new materials, such as a 3D rare-earth hybrid material synthesized through a hydrothermal route, which could have various industrial applications .

Wirkmechanismus

Target of Action

Phosphonates, a class of compounds to which 4-phosphonobenzoic acid belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .

Mode of Action

As a phosphonate, it may interact with its targets by mimicking the structure of natural biological molecules, thereby inhibiting the function of metabolic enzymes .

Biochemical Pathways

Phosphonates are known to interfere with various metabolic pathways due to their structural similarity to phosphates and carboxylates .

Pharmacokinetics

Its physical properties such as its molecular weight (2021 Da), density (165±01 g/cm3), melting point (378°C), boiling point (4891±470 °C), and vapor pressure (221E-10mmHg at 25°C) have been reported .

Result of Action

As a phosphonate, it may inhibit the function of metabolic enzymes, leading to various downstream effects .

Action Environment

The action of 4-Phosphonobenzoic acid may be influenced by various environmental factors. For instance, its remarkable thermal stability up to 510°C suggests that it can remain stable under high-temperature conditions . .

Eigenschaften

IUPAC Name |

4-phosphonobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O5P/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQICHVXWFGDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210793 | |

| Record name | Benzoic acid, (p-phosphono)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phosphonobenzoic acid | |

CAS RN |

618-21-3 | |

| Record name | 4-Phosphonobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, (p-phosphono)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 618-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, (p-phosphono)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phosphonobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-phosphonobenzoic acid a versatile building block for creating novel materials?

A: 4-Phosphonobenzoic acid (4-PO(OH)2C6H4COOH) is a bifunctional organic molecule containing both carboxylic acid (-COOH) and phosphonic acid (-PO(OH)2) groups. [] This unique feature allows it to act as a bridge between organic and inorganic components, enabling the creation of hybrid metal-organic frameworks (MOFs) with diverse structures and properties. [, , ]

Q2: How does the structure of hybrid materials synthesized with 4-phosphonobenzoic acid influence their properties?

A: The arrangement of 4-phosphonobenzoic acid within the hybrid material significantly impacts its properties. For instance, research demonstrates that silver-based MOFs built with 4-phosphonobenzoic acid exhibit varying silver release capacities depending on their structural topology. [] Compact structures, where both carboxylic and phosphonic acid groups bind to the metal ions, display high stability and minimal silver release. In contrast, layered structures with only phosphonic acid groups linked to the inorganic network release silver ions more readily. [] This control over release profiles highlights the potential for tailoring material properties through structural design.

Q3: Can you elaborate on the role of 4-phosphonobenzoic acid in the synthesis of zeolite-like structures?

A: Research shows that reacting zinc acetate dihydrate with 4-phosphonobenzoic acid under specific solvothermal conditions yields a zeolite-like zinc phosphonocarboxylate framework. [] In this structure, the organic moieties of 4-phosphonobenzoic acid link together zigzag and ladder-like chains, creating a porous 3D network. This zeolite-like material demonstrates size-selective sorption properties, particularly for alcohols. []

Q4: What insights can be gained from comparing 4-phosphonobenzoic acid to its isomer, 3-phosphonobenzoic acid, in material synthesis?

A: Comparing the use of 4-phosphonobenzoic acid and 3-phosphonobenzoic acid helps elucidate the impact of the relative positions of functional groups on material properties. While both isomers can form hybrid materials with metal ions, the resulting structures and properties can differ. For example, using 4-phosphonobenzoic acid with lead(II) salts consistently produces layered hybrid materials. [] This understanding of isomeric effects allows for a more controlled approach to designing materials with specific functionalities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.